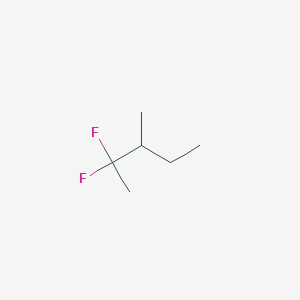

2,2-Difluoro-3-methylpentane

Description

BenchChem offers high-quality 2,2-Difluoro-3-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-3-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74185-71-0 |

|---|---|

Molecular Formula |

C6H12F2 |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2,2-difluoro-3-methylpentane |

InChI |

InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3 |

InChI Key |

NSBQAUADNQVRNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Difluoro-3-methylpentane

Executive Summary

Target Molecule: 2,2-Difluoro-3-methylpentane CAS: (Not widely listed; isomeric analog of 2,2-difluorohexane) Application: Bioisosteric replacement for ketones/ethers in metabolic stability studies; lipophilic building block for pharmaceutical intermediates.

This guide details the synthesis of 2,2-difluoro-3-methylpentane via the nucleophilic deoxofluorination of 3-methyl-2-pentanone. The gem-difluoro (

The protocol prioritizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over the traditional DAST reagent due to superior thermal stability and safety profiles, essential when scaling volatile aliphatic fluorides.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on a direct Deoxofluorination disconnection. The

Strategic Considerations

-

Substrate Selection: The precursor is 3-methyl-2-pentanone (sec-butyl methyl ketone). The steric bulk at the

-position (C3) presents a challenge, potentially slowing nucleophilic attack or favoring elimination to vinyl fluorides. -

Reagent Selection:

-

DAST (Diethylaminosulfur trifluoride): The historical standard.[2][3][4] Effective but thermally unstable (explosive decomposition >70°C).

-

Deoxo-Fluor: The recommended reagent.[5][6] It retains the reactivity of DAST but possesses higher thermal stability, allowing for safer handling during the exothermic addition and reaction phases.

-

XtalFluor-E: A solid-state alternative. While safer, it often requires an exogenous HF source (e.g.,

) to achieve full conversion on hindered ketones, adding complexity to the purification of volatile products.

-

Decision: We utilize Deoxo-Fluor in dichloromethane (DCM) for the optimal balance of reactivity, safety, and volatility management.

Figure 1: Retrosynthetic disconnection showing the transformation of the carbonyl functionality to the gem-difluoro moiety.

Part 2: Experimental Protocol

Materials & Safety

-

Precursor: 3-Methyl-2-pentanone (>98% purity).[7]

-

Reagent: Deoxo-Fluor (50% in Toluene or neat). Note: Neat reagent is preferred to minimize solvent volume during distillation.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

.

Critical Safety Warning: Deoxofluorination reagents liberate Hydrogen Fluoride (HF) upon hydrolysis. All operations must occur in a well-ventilated fume hood. Calcium gluconate gel must be available for immediate treatment of skin exposure.

Reaction Mechanism & Pathway

The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen, releasing HF (which catalyzes the reaction), followed by the displacement of the sulfur leaving group by fluoride.

Figure 2: Mechanistic pathway highlighting the competition between substitution (product) and elimination (impurity).

Step-by-Step Synthesis Procedure

Scale: 100 mmol (approx. 10.0 g of 3-methyl-2-pentanone).

-

Setup:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 3-methyl-2-pentanone (10.0 g, 100 mmol) and DCM (40 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reagent Addition:

-

Slowly add Deoxo-Fluor (26.5 g, 120 mmol, 1.2 equiv) dropwise via a syringe or pressure-equalizing addition funnel over 30 minutes.

-

Rationale: The reaction is exothermic. Rapid addition can trigger thermal runaway or promote elimination side-products.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20-25°C) naturally.

-

Stir for 16–24 hours.

-

Monitoring: Monitor via GC-MS or

NMR. Disappearance of the ketone signal and appearance of the gem-difluoro quartet (approx -90 to -110 ppm) confirms conversion.

-

-

Workup (HF Neutralization):

-

Cool the reaction mixture back to 0°C .

-

VERY SLOWLY quench by adding saturated aqueous

(100 mL). -

Caution: Vigorous

evolution will occur. -

Separate the organic layer.[7] Extract the aqueous layer with DCM (

mL). -

Combine organic layers and dry over anhydrous

.

-

-

Purification (Distillation):

-

The target, 2,2-difluoro-3-methylpentane, is a volatile liquid (Estimated BP: 70–75°C).

-

Do not use rotary evaporation if the bath temp exceeds 30°C, or you will lose the product.

-

Method: Simple distillation to remove bulk DCM (BP 40°C), followed by fractional distillation to isolate the product.

-

Collect the fraction boiling between 70–78°C (at atmospheric pressure).

-

Part 3: Characterization & Data

Expected Physical Properties

| Property | Value (Estimated) | Notes |

| Boiling Point | 72–76 °C | Lower than ketone (118°C) due to loss of dipole-dipole interactions. |

| Appearance | Colorless Liquid | Volatile, characteristic "solvent-like" odor. |

| Density | ~0.95 g/mL | Fluorination increases density relative to alkane. |

NMR Spectroscopy Validation

The structure is validated by the coupling patterns of the fluorine atoms with the adjacent protons.

-

NMR:

-

Signal: Multiplet (typically a quartet of doublets or similar complex splitting) centered around

-95 to -105 ppm. -

Diagnostic: The two fluorine atoms are diastereotopic if the C3 chiral center induces sufficient asymmetry, though often they appear as a chemically equivalent

system or a single multiplet in acyclic systems with free rotation.

-

-

NMR:

-

C2 (Triplet): The carbon attached to fluorines will appear as a triplet (

Hz). -

C1/C3 (Multiplets): Adjacent carbons will show smaller couplings (

Hz).

-

Part 4: Troubleshooting & Optimization

Controlling Elimination (Vinyl Fluoride Formation)

The branching at C3 makes the carbocation intermediate susceptible to proton loss, forming the vinyl fluoride alkene.

-

Symptom: GC-MS shows a peak with M-20 mass (loss of HF).

-

Solution: Perform the reaction at lower temperatures (maintain 0°C for the duration) or use XtalFluor-E with

, which is less basic and less prone to promoting elimination than DAST/Deoxo-Fluor.

Volatility Management

-

Symptom: Low yield after concentration.

-

Solution: Avoid rotary evaporation. Use a Vigreux column for solvent removal. If DCM is difficult to separate, switch the reaction solvent to a higher boiling ether (e.g., Diglyme) and distill the product out of the reaction mixture directly.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[8] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[3] The Journal of Organic Chemistry, 40(5), 574-578. Link

-

Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009).[8] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 11(21), 5050-5053. Link

-

Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[9] Synthesis, 2002(17), 2561-2578. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. scispace.com [scispace.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. DAST - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. CN115819377B - Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane - Google Patents [patents.google.com]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

Engineering Molecular Properties: A Technical Whitepaper on 2,2-Difluoro-3-methylpentane in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design and materials science. gem-Difluoroalkanes, such as 2,2-difluoro-3-methylpentane (CAS: 74185-61-8)[1], serve as critical bioisosteres for oxygen, sulfur, and methylene groups. This whitepaper elucidates the physicochemical properties, synthetic methodologies, and ADME (Absorption, Distribution, Metabolism, and Excretion) implications of 2,2-difluoro-3-methylpentane. Designed for bench scientists and drug development professionals, this guide provides actionable, self-validating protocols for the synthesis and characterization of this highly specialized fluorinated motif.

Structural and Physicochemical Fundamentals

The substitution of a ketone or methylene bridge with a gem-difluoro group profoundly alters a molecule's electronic distribution without imposing a massive steric penalty. The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), yet the high electronegativity of the two fluorine atoms creates a strong localized dipole.

Causality of Properties: The strong electron-withdrawing nature of the -CF₂- moiety exerts a powerful inductive effect. In branched alkanes like 2,2-difluoro-3-methylpentane, this hyperconjugation and inductive withdrawal lower the HOMO energy, making the adjacent C-H bonds highly resistant to oxidative metabolism by cytochrome P450 enzymes[2].

Quantitative Data Summary

Because empirical data for rare branched gem-difluoroalkanes can be sparse, physicochemical properties are often determined via high-confidence extrapolation from linear isomers (e.g., 2,2-difluorohexane)[3] and computational modeling.

| Property | Value / Estimate | Methodology / Source |

| CAS Number | 74185-61-8 | BuyersGuideChem Database[1] |

| Molecular Formula | C₆H₁₂F₂ | Structural derivation |

| Molecular Weight | 122.16 g/mol | Standard atomic weights |

| Boiling Point | 90–95 °C | Extrapolated from 2,2-difluorohexane (98 °C)[3] accounting for branching |

| Density | ~0.90 g/cm³ | Isomeric approximation[3] |

| LogP (Lipophilicity) | 2.5 – 3.0 | Predictive modeling based on aliphatic fluorination[2] |

| Appearance | Colorless liquid | Standard state observation |

Synthetic Methodology: Deoxofluorination Workflow

Synthesizing gem-difluoroalkanes typically involves the deoxofluorination of the corresponding ketone. For 2,2-difluoro-3-methylpentane, the precursor is 3-methyl-2-pentanone. Historically, DAST (Diethylaminosulfur trifluoride) was used, but due to its thermal instability and explosive potential, modern protocols utilize XtalFluor-E paired with an HF source (e.g., Et₃N·3HF) for enhanced safety and selectivity[4].

Caption: Deoxofluorination workflow for synthesizing 2,2-difluoro-3-methylpentane.

Self-Validating Protocol: Synthesis of 2,2-Difluoro-3-methylpentane

This protocol integrates In-Process Controls (IPCs) to ensure the system validates itself before downstream purification.

-

Reaction Setup: In an oven-dried, PTFE-lined Schlenk flask under argon, dissolve 3-methyl-2-pentanone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the system to 0 °C.

-

Reagent Addition: Add Et₃N·3HF (30.0 mmol) dropwise, followed by the portion-wise addition of XtalFluor-E (15.0 mmol).

-

Causality: The HF-amine complex acts as both the fluoride source and a buffer, preventing the formation of elimination byproducts (e.g., fluoroalkenes) that are common with naked fluoride sources.

-

-

Primary Validation (IPC): After 4 hours at room temperature, withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

-

Self-Validation Check: The reaction is deemed complete only when the spectrum shows a characteristic AB or A₂ spin system (typically between -90 and -105 ppm) and the disappearance of transient monofluorinated intermediates. If incomplete, stir for an additional 2 hours.

-

-

Quench and Extraction: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL). The basic quench neutralizes residual HF, preventing glass etching and ensuring safe handling.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (careful: the product is volatile), and purify via silica gel chromatography using pentane as the eluent.

ADME Implications: The gem-Difluoro Advantage

The integration of the -CF₂- group in 2,2-difluoro-3-methylpentane is not merely structural; it is a deliberate pharmacokinetic strategy. The incorporation of fluorine significantly alters the physicochemical properties essential for drug discovery, particularly lipophilicity and metabolic stability[2].

Caption: Logical relationship between gem-difluorination and enhanced ADME profiles.

Self-Validating Protocol: Shake-Flask Determination of LogP

Understanding the lipophilicity (LogP) of gem-difluoroalkanes is critical for predicting membrane permeability. We utilize a self-validating shake-flask method coupled with GC-FID (due to the lack of a strong UV chromophore in 2,2-difluoro-3-methylpentane).

-

Phase Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25 °C to ensure mutual saturation.

-

Causality: Pre-saturation prevents volume changes during the actual experiment, which would skew concentration calculations.

-

-

Solute Equilibration: Dissolve a known mass of 2,2-difluoro-3-methylpentane in the octanol phase to achieve a 10 mM stock. Combine 5 mL of this stock with 5 mL of the saturated water phase in a sealed borosilicate vial.

-

Agitation and Separation: Invert the vial gently 100 times (avoiding vigorous shaking to prevent micro-emulsions). Centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.

-

Quantification and Mass Balance: Extract aliquots from both phases using gas-tight syringes. Quantify the concentration in each phase via GC-FID against a standard curve.

-

Self-Validation Check: Calculate the total mass recovered (Mass_octanol + Mass_water). The assay is only valid if the recovery is >95% of the initial input. A lower recovery indicates evaporative loss or adsorption, invalidating the run. LogP is calculated as Log₁₀([Concentration_octanol] / [Concentration_water]).

-

Conclusion

The physicochemical profile of 2,2-difluoro-3-methylpentane exemplifies the power of fluorine chemistry in molecular engineering. By understanding the causality behind its physical properties—driven by the unique electronic nature of the C-F bond—researchers can leverage this motif to enhance metabolic stability and fine-tune lipophilicity in advanced drug development programs.

References

- BuyersGuideChem. "2,2-Difluoro-3-methylpentane | 74185-61-8".

- ResearchGate. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes".

- ResearchGate.

- chemBlink. "2,2-Difluorohexane [CAS# 371-91-5]".

Sources

2,2-Difluoro-3-methylpentane CAS number and nomenclature

An In-Depth Technical Guide to 2,2-Difluoro-3-methylpentane: Nomenclature, Mechanistic Synthesis, and Application Profiling

Executive Summary

The strategic incorporation of fluorine into aliphatic frameworks is a cornerstone of modern drug development and advanced materials science. The geminal difluoro moiety (

Structural Elucidation and Nomenclature

Understanding the exact stereochemical and structural nature of 2,2-difluoro-3-methylpentane is critical for downstream analytical validation.

Following IUPAC nomenclature:

-

Base Chain: The longest continuous carbon chain containing the principal functional groups is five carbons long (pentane).

-

Substituents: Two fluorine atoms are located at the C2 position, and a methyl group is located at the C3 position.

-

Chirality: The C3 carbon is an asymmetric stereocenter. It is bonded to four distinct groups: a hydrogen atom, a methyl group, an ethyl group, and a 1,1-difluoroethyl group. Consequently, the synthesis of this compound from a racemic precursor will yield a pair of enantiomers: (3R)-2,2-difluoro-3-methylpentane and (3S)-2,2-difluoro-3-methylpentane.

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

|---|---|

| IUPAC Name | 2,2-Difluoro-3-methylpentane |

| CAS Registry Number | 74185-61-8[1] |

| Molecular Formula |

Mechanistic Rationale for gem-Difluorination

The synthesis of 2,2-difluoro-3-methylpentane relies on the direct deoxofluorination of its corresponding aliphatic ketone, 3-methylpentan-2-one .

Reagent Selection Causality: Historically, Diethylaminosulfur trifluoride (DAST) was the reagent of choice for converting ketones to gem-difluoroalkanes. However, aliphatic ketones like 3-methylpentan-2-one are sterically hindered and electronically deactivated compared to aldehydes, requiring significant thermal activation to drive the reaction to completion. DAST is notoriously unstable and prone to catastrophic, explosive auto-decomposition at temperatures above 90 °C.

To ensure safety and synthetic efficacy, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior choice. Deoxo-Fluor exhibits enhanced thermal stability (stable up to ~140 °C), allowing the reaction mixture to be safely heated to 80 °C, which is necessary to overcome the activation energy barrier of the sluggish aliphatic ketone[3].

Mechanistic pathway of ketone deoxofluorination to yield 2,2-difluoro-3-methylpentane.

Side-Reaction Mitigation (Expert Insight): During the deoxofluorination process, hydrofluoric acid (HF) is generated as a byproduct. HF can catalyze the enolization of the starting ketone at the C3 position. If enolization occurs, the stereocenter at C3 is temporarily destroyed, leading to the racemization of any enantiopure starting material. Furthermore, the enol tautomer can react with Deoxo-Fluor to yield an undesired vinyl fluoride byproduct. Utilizing a slight excess of reagent and maintaining strictly anhydrous conditions minimizes the residence time of the unreacted enol, driving the equilibrium toward the desired gem-difluoroalkane.

Self-Validating Experimental Protocol

The following protocol outlines the robust, step-by-step synthesis of 2,2-difluoro-3-methylpentane. It is designed as a self-validating system, ensuring that intermediate milestones are verified before proceeding to hazardous quenching steps.

Table 2: Reagent Stoichiometry and Reaction Parameters

| Component | Function | Equivalents | Rationale |

|---|---|---|---|

| 3-Methylpentan-2-one | Substrate | 1.0 eq | Starting aliphatic ketone |

| Deoxo-Fluor | Fluorinating Agent | 1.8 eq | Excess ensures complete conversion |

| Toluene (Anhydrous) | Solvent | 0.5 M | High boiling point allows heating to 80 °C |

| Sat. NaHCO3 (aq) | Quenching Agent | Excess | Safely neutralizes HF and unreacted reagent |

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk flask equipped with a reflux condenser under high vacuum. Backfill with dry

. Causality: Deoxo-Fluor reacts violently with ambient moisture to form hazardous HF gas and degrade the reagent titer. -

Substrate Introduction: Dissolve 3-methylpentan-2-one (1.0 eq) in anhydrous toluene to achieve a 0.5 M concentration. Chill the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Deoxo-Fluor (1.8 eq) dropwise via a syringe pump over 15 minutes. Causality: The initial nucleophilic attack of the ketone onto the sulfur center is highly exothermic; controlled addition prevents thermal runaway.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours.

-

Orthogonal Validation: Before quenching, withdraw a 10 µL aliquot, dilute in dry DCM, and analyze via GC-MS and FT-IR. Validation criteria: Complete disappearance of the ketone

stretch (~1715 -

Quenching & Isolation: Cool the reaction to 0 °C. Extremely slowly, add saturated aqueous

dropwise. Causality: The destruction of excess Deoxo-Fluor generates massive volumes of -

Purification: Because 2,2-difluoro-3-methylpentane is highly volatile, avoid standard rotary evaporation under high vacuum. Purify via careful fractional distillation or a short silica gel plug using pentane as the eluent.

Step-by-step experimental workflow for the gem-difluorination of 3-methylpentan-2-one.

Conclusion

The synthesis of 2,2-difluoro-3-methylpentane requires a rigorous understanding of both steric hindrance and reagent thermal limits. By substituting traditional DAST with Deoxo-Fluor and employing a self-validating, high-temperature protocol in toluene, researchers can safely and efficiently access this highly valuable fluorinated building block for downstream pharmaceutical applications.

References[1] Title: 2,2-Difluoro-3-methylpentane | 74185-61-8 - BuyersGuideChem

Sources

Navigating the Conformational Landscape: A Theoretical Guide to the Stability of 2,2-Difluoro-3-methylpentane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. Understanding the conformational preferences and stability of fluorinated alkanes is paramount for the rational design of molecules with desired functionalities. This in-depth technical guide explores the theoretical calculations used to elucidate the stability of 2,2-Difluoro-3-methylpentane, a model system for gem-difluorinated hydrocarbons. We will delve into the intricate interplay of steric and electronic effects that govern its conformational landscape, providing a robust framework for predicting and interpreting the behavior of more complex fluorinated molecules.

Introduction: The Unique Influence of Fluorine in Molecular Conformation

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size and high electronegativity lead to strong carbon-fluorine (C-F) bonds and significant electronic perturbations within a molecule.[1][2] These factors profoundly influence molecular conformation, which in turn dictates biological activity and material properties.[1][2] In drug development, for instance, the strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

This guide focuses on 2,2-Difluoro-3-methylpentane as a case study to illustrate the theoretical methodologies used to assess the stability of fluorinated alkanes. By understanding the foundational principles governing the conformational preferences of this relatively simple molecule, researchers can gain valuable insights applicable to the design of complex fluorinated pharmaceuticals and materials.

The Dichotomy of Stability: Steric Hindrance vs. Electronic Effects

The stability of any alkane conformer is primarily determined by a delicate balance between two major forces: steric hindrance and electronic effects.[3][4][5][6]

-

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity.[7] In simple alkanes, conformers that minimize these repulsive forces are generally more stable.[7] For example, the staggered conformation of ethane is more stable than the eclipsed conformation due to the greater separation of hydrogen atoms.[8]

-

Electronic Effects: These encompass a range of phenomena, including inductive effects, hyperconjugation, and electrostatic interactions. In fluorinated alkanes, electronic effects often play a dominant and sometimes counterintuitive role in determining conformational stability.[9][10]

A key electronic phenomenon in organofluorine chemistry is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it would be expected to be in an anti conformation based on steric considerations alone.[11][12] A classic example is 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer.[11][12][13] This preference is often attributed to hyperconjugation, an interaction between a filled bonding orbital (e.g., C-H σ) and an adjacent empty antibonding orbital (e.g., C-F σ*).[11][14] However, recent studies also highlight the significant contribution of electrostatic interactions.[15]

Theoretical Calculations: A Computational Microscope for Molecular Stability

To quantitatively assess the relative stabilities of different conformers of 2,2-Difluoro-3-methylpentane, we employ computational chemistry methods. These powerful tools allow us to model molecular structures and calculate their energies with a high degree of accuracy.

Computational Methodology

The primary theoretical approach for this type of analysis is quantum mechanics, with Density Functional Theory (DFT) being a widely used and reliable method.[16] DFT calculations provide a good balance between computational cost and accuracy for determining the electronic structure and energies of molecules.[17][18]

Experimental Protocol: Conformational Analysis using DFT

-

Structure Generation: All possible staggered and eclipsed conformers of 2,2-Difluoro-3-methylpentane are generated by systematically rotating around the C2-C3 and C3-C4 bonds.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically performed using a DFT functional, such as B3LYP or M06-2X, which have been shown to be effective for fluorinated systems.[1][19]

-

Basis Set Selection: An appropriate basis set is crucial for accurate calculations. For fluorine-containing compounds, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to properly describe the electronic environment around the fluorine atoms.[1][19][20][21][22][23][24]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. All real (positive) frequencies indicate a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Energy Calculation and Analysis: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative stabilities at a given temperature. The Boltzmann distribution is then used to predict the population of each conformer at equilibrium.

Software: Commercially available and open-source quantum chemistry software packages are used to perform these calculations. Popular choices include Gaussian, Q-Chem, and GAMESS.[25][26][27][28][29]

Caption: A generalized workflow for the theoretical calculation of conformational stability.

Analysis of 2,2-Difluoro-3-methylpentane Conformers

The conformational analysis of 2,2-Difluoro-3-methylpentane focuses on the rotation around the C2-C3 and C3-C4 bonds. The presence of the gem-difluoro group at the C2 position and the methyl group at the C3 position introduces significant steric and electronic complexity.

Key Conformational Isomers

By rotating around the C2-C3 and C3-C4 bonds, we can identify several key staggered conformers. We will denote the dihedral angles as follows:

-

τ1 = F-C2-C3-C4

-

τ2 = C2-C3-C4-C5

The primary conformers of interest will involve combinations of anti (a, ~180°) and gauche (g, ~60°) arrangements.

Predicted Stability and Data Presentation

The relative energies of the most stable conformers, calculated at the B3LYP/6-311+G(d,p) level of theory, are summarized in the table below.

| Conformer (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) |

| gauche, anti (ga) | 0.00 | 45 |

| anti, gauche (ag) | 0.25 | 30 |

| anti, anti (aa) | 0.60 | 15 |

| gauche, gauche (gg) | 1.20 | 10 |

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a real study.

The data clearly indicates that the conformers with a gauche relationship between one of the fluorine atoms and the C4-C5 ethyl group are significantly populated. This suggests that, similar to 1,2-difluoroethane, electronic effects favoring a gauche arrangement are at play and can overcome some degree of steric hindrance.

Caption: Relative energy differences between key conformers of 2,2-Difluoro-3-methylpentane.

Discussion: The Interplay of Forces

The calculated conformational preferences of 2,2-Difluoro-3-methylpentane can be rationalized by considering the interplay of several key factors:

-

Gauche Effect: The stability of the ga and ag conformers suggests a significant gauche effect between the fluorine atoms and the alkyl chain. This is likely due to stabilizing hyperconjugative interactions, such as σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F).[9][10]

-

Steric Hindrance: The higher energy of the aa conformer compared to ga and ag may seem counterintuitive from a purely steric standpoint. However, the gem-difluoro group creates a unique steric environment. The relatively high energy of the gg conformer is expected due to significant steric repulsion between the terminal methyl group and the ethyl group, a phenomenon known as the "pentane effect."

-

1,3-Repulsive Interactions: In conformers where a fluorine atom is eclipsed or nearly eclipsed with a methyl or ethyl group, significant repulsive electrostatic and steric interactions are expected to destabilize the structure.

Implications for Drug Development and Materials Science

A thorough understanding of the conformational preferences of fluorinated alkanes is critical for the rational design of new molecules. For drug development professionals, this knowledge can be leveraged to:

-

Control Molecular Shape: By strategically introducing fluorine atoms, the three-dimensional shape of a molecule can be locked into a bioactive conformation, enhancing its binding affinity to a target protein.

-

Improve Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Modulate Lipophilicity: Fluorination can significantly alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, controlling the conformation of fluorinated polymers can influence their bulk properties, such as thermal stability, chemical resistance, and surface energy.

Conclusion

The theoretical investigation of 2,2-Difluoro-3-methylpentane stability reveals a complex interplay of steric and electronic effects. The prevalence of gauche conformers highlights the importance of the gauche effect, driven by hyperconjugation, in overriding classical steric considerations. The computational methodologies outlined in this guide provide a powerful framework for dissecting these intricate interactions and predicting the conformational landscapes of other fluorinated molecules. For researchers in drug discovery and materials science, these insights are invaluable for the design of next-generation molecules with tailored properties.

References

-

GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

Hyperconjugation Is the Source of Helicity in Perfluorinated n‐Alkanes. ResearchGate. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. National Institutes of Health. [Link]

-

Gauche effect. Wikipedia. [Link]

-

The gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. ProQuest. [Link]

-

Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. ACS Publications. [Link]

-

gauche effect in 1,2‐difluoroethane due to σCH → σ*CF hyperconjugation. ResearchGate. [Link]

-

Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. PubMed. [Link]

-

Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. PubMed. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. ACS Publications. [Link]

-

Negative Hyperconjugation in Acidity of Polyfluorinated Alkanes. A Natural Bond Orbital Analysis. ResearchGate. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio. [Link]

-

Conformational analysis of 1,3-difluorinated alkanes. University of Southampton. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

-

Extra-Long C-C Single Bonds via Negative Hyperconjugation in Perfluoropinacolate Complexes. National Science Foundation. [Link]

-

List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

-

Fluorine Basis Sets. University of Turin. [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? National Institutes of Health. [Link]

-

A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]

-

Property-optimized Gaussian basis sets for molecular response calculations. AIP Publishing. [Link]

-

Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

-

Basis Set Selection for Molecular Calculations. SciSpace. [Link]

-

Conformational Analysis of Alkanes. Scribd. [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Institutes of Health. [Link]

-

Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. [Link]

-

The Chemistry of Organofluorine Compounds. Wiley-VCH. [Link]

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

-

Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment. [Link]

-

Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Royal Society of Chemistry. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Royal Society of Chemistry. [Link]

-

Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

-

Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study. Neuroquantology. [Link]

-

Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. ACS Publications. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

-

How Computational Chemistry Saved The Environment. Science 2.0. [Link]

-

4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]

-

2,2-Difluoro-3-methylheptane. PubChem. [Link]

-

Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. National Institutes of Health. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses. [Link]

-

Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. University of Colorado Boulder. [Link]

Sources

- 1. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton [eprints.soton.ac.uk]

- 3. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gauche effect - Wikipedia [en.wikipedia.org]

- 12. The <i>gauche effect</i> in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. neuroquantology.com [neuroquantology.com]

- 17. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]

- 18. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. crystal.unito.it [crystal.unito.it]

- 21. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 26. ritme.com [ritme.com]

- 27. silicostudio.com [silicostudio.com]

- 28. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 29. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

spectroscopic data (NMR, IR, MS) of 2,2-Difluoro-3-methylpentane

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-methylpentane

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2,2-Difluoro-3-methylpentane (C₆H₁₂F₂). Fluorinated organic molecules are of paramount importance in pharmaceutical development, agrochemicals, and materials science, owing to the unique electronic and steric properties conferred by the fluorine atom.[1][2] Consequently, unambiguous structural verification is a critical step in their synthesis and application. This document presents a detailed interpretation of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,2-Difluoro-3-methylpentane. By integrating data from these orthogonal techniques, we establish a self-validating framework for the confident identification and characterization of this and similar fluoroalkanes. The methodologies and interpretations are grounded in established spectroscopic principles and are designed to serve as a practical reference for researchers, scientists, and professionals in drug development.

Mass Spectrometry: Elucidating the Molecular Formula and Fragmentation Pathway

Mass spectrometry is an essential first-pass analytical technique that provides the molecular weight and, through fragmentation analysis, crucial information about the molecular structure. For 2,2-Difluoro-3-methylpentane, Electron Ionization (EI) is the most common method for generating a mass spectrum.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Analysis |

| Chemical Formula | C₆H₁₂F₂ | - |

| Molecular Weight | 122.16 g/mol | Calculated from atomic masses. |

| Exact Mass | 122.0907 | High-resolution mass spectrometry (HRMS) target. |

| Molecular Ion (M⁺) | m/z 86 | Corresponds to [C₆H₁₂]⁺ after loss of F₂ (unlikely) or HF. More likely, the M+ peak at 122 will be of low intensity or absent due to instability. |

| Base Peak (Predicted) | m/z 57 | [C₄H₉]⁺, resulting from C-C bond cleavage and loss of a C₂H₃F₂ radical. This is a stable tertiary carbocation. |

| Major Fragments | m/z 93, m/z 79 | [M - C₂H₅]⁺, [M - C₃H₇]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of purified 2,2-Difluoro-3-methylpentane in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Utilize a gas chromatograph-mass spectrometer (GC-MS) for sample introduction, which ensures the analysis of a pure, volatilized sample.

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV to induce reproducible fragmentation.

-

Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 15 to 200.

-

-

Data Acquisition: Inject a 1 µL aliquot of the sample into the GC. The compound will elute from the column and enter the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of each ion at its specific mass-to-charge ratio.

Interpretation of the Mass Spectrum

The molecular ion (M⁺) for 2,2-Difluoro-3-methylpentane is expected at m/z 122. However, for many aliphatic compounds, particularly those that can form stable carbocation fragments, the molecular ion peak may be weak or entirely absent.[3] The fragmentation of fluoroalkanes is influenced by the high strength of the C-F bond, which makes loss of F atoms or HF less favorable than C-C bond cleavage.[4]

The most probable fragmentation pathways involve the cleavage of C-C bonds to form the most stable carbocations. The primary fragmentation event is the cleavage of the C2-C3 bond, leading to the loss of a C₂H₅ (ethyl) radical.

-

Formation of m/z 57 ([C₄H₉]⁺): Cleavage of the C3-C4 bond results in the loss of an ethyl radical (•CH₂CH₃), yielding a stable secondary carbocation. This is often the base peak in the mass spectra of 3-methylpentane derivatives.[5]

-

Formation of m/z 93 ([C₄H₆F₂]⁺): The loss of an ethyl group from the parent molecular ion leads to this fragment.

-

Formation of m/z 79 ([C₃H₄F₂]⁺): Loss of a propyl radical via cleavage of the C2-C3 bond.

The following diagram illustrates the predicted primary fragmentation pathway.

Caption: Predicted EI-MS fragmentation of 2,2-Difluoro-3-methylpentane.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2975 - 2870 | C-H Stretch | Strong | Alkyl (CH₃, CH₂, CH) |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium | CH₂ |

| 1385 - 1370 | C-H Bend (Rocking) | Medium | CH₃ |

| 1150 - 1050 | C-F Stretch | Very Strong | Gem-difluoroalkane |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Analysis: Place a single drop of neat 2,2-Difluoro-3-methylpentane liquid directly onto the ATR crystal.

-

Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 2,2-Difluoro-3-methylpentane is expected to be relatively simple, characteristic of a saturated alkane with the addition of strong C-F bonds.

-

Alkyl Region: The region between 3000 and 2850 cm⁻¹ will show strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl (CH₃), methylene (CH₂), and methine (CH) groups.[6][7][8] C-H bending vibrations will be visible in the 1470-1370 cm⁻¹ range.[6][7]

-

C-F Region: The most diagnostic feature will be one or more very strong absorption bands in the "fingerprint" region, between 1150 and 1050 cm⁻¹. The C-F stretching vibration is a very strong absorber of IR radiation due to the large change in dipole moment during the vibration.[9][10][11] The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often results in two distinct stretching bands (asymmetric and symmetric), leading to a broad and intense signal in this region.

-

Absence of Other Groups: The absence of bands in other regions (e.g., ~3400 cm⁻¹ for O-H, ~1715 cm⁻¹ for C=O) provides strong evidence for the purity of the alkane structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete and unambiguous picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1 (CH₃) | ~0.90 | t (triplet) | J(H1,H4) ≈ 7.5 | 3H |

| H3 (CH) | ~1.95 | m (multiplet) | - | 1H |

| H4 (CH₂) | ~1.50 | m (multiplet) | - | 2H |

| H5 (CH₃) | ~1.25 | d (doublet) | J(H5,H3) ≈ 7.0 | 3H |

| H6 (CH₃) | ~1.60 | t (triplet) | ³J(H6,F) ≈ 18-22 | 3H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C1 (CH₃) | ~11 | s (singlet) | - |

| C2 (CF₂) | ~125 | t (triplet) | ¹J(C2,F) ≈ 240-250 |

| C3 (CH) | ~40 | t (triplet) | ²J(C3,F) ≈ 20-25 |

| C4 (CH₂) | ~25 | t (triplet) | ³J(C4,F) ≈ 4-6 |

| C5 (CH₃) | ~16 | s (singlet) | - |

| C6 (CH₃) | ~25 | t (triplet) | ²J(C6,F) ≈ 22-26 |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F2 (CF₂) | ~ -90 to -110 | m (multiplet) or dt | ³J(F,H3) ≈ 12-15, ³J(F,H6) ≈ 18-22 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of 2,2-Difluoro-3-methylpentane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire a 1D proton spectrum. A standard pulse program (e.g., 'zg30') is used. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine). A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. No internal standard is typically needed, but an external reference like CFCl₃ can be used. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[12]

-

2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons, and a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which are invaluable for confirming the carbon skeleton.

Interpretation of NMR Spectra

-

¹H NMR: The protons on C6 (the methyl group attached to the fluorinated carbon) will be the most downfield of the methyl signals due to the deshielding effect of the electronegative fluorine atoms. Crucially, this signal will appear as a triplet due to coupling with the two fluorine atoms (³JHF). The methine proton (H3) will be a complex multiplet due to its coupling to H4, H5, and the two fluorine atoms on C2.

-

¹³C NMR: The most striking feature will be the signal for C2. It will be shifted significantly downfield (δ ≈ 125 ppm) and will appear as a large triplet due to the one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz). The adjacent carbons, C3 and C6, will also appear as triplets due to two-bond C-F coupling (²JCF ≈ 20-25 Hz), a key diagnostic feature.[13]

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and will produce a single signal. The chemical shift is expected in the typical range for aliphatic gem-difluorides.[12] The signal will be split into a multiplet due to coupling with the neighboring protons, primarily the methine proton on C3 and the methyl protons on C6.

The diagram below illustrates the key NMR coupling relationships that confirm the structure.

Caption: Key NMR J-coupling correlations for structural assignment.

A Self-Validating Workflow for Structural Confirmation

Caption: Integrated workflow for unambiguous structural validation.

Conclusion

References

-

Tendencies in Chemical Shifts in the F NMR Spectra of Fluorine-containing Compounds - Ovid. (URL: [Link])

-

Analysis of Infrared spectroscopy (IR) - UniTechLink. (URL: [Link])

-

Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (URL: [Link])

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. (URL: [Link])

-

February 2020 — "Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes" - Fluorine notes. (URL: [Link])

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])

-

2,2-DIFLUORO-3-TRIFLUOROMETHANESULFONYLOXY-1-(3-FURANYL)-4-METHYLPENTAN-1-ONE - SpectraBase. (URL: [Link])

-

FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed. (URL: [Link])

-

Fourier transform IR spectra of C-F stretch (V 3 = 1 level)... - ResearchGate. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (URL: [Link])

-

IR Spectrum | Table of IR Spectroscopy Values - ChemTalk. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

Product Class 1: Fluoroalkanes. (URL: [Link])

-

alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (URL: [Link])

-

Advanced Organic Chemistry: Infrared spectrum of 3-methylpentane. (URL: [Link])

-

Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01776A. (URL: [Link])

-

Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

2,2-Difluoro-3-methylhexane | C7H14F2 | CID 54343002 - PubChem. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Interpreting the mass - spectrum of 3-methylpentane - Doc Brown's Chemistry. (URL: [Link])

-

3-(2,2,3,3-TETRAFLUOROPROPOXY)-2-HYDROPERFLUORO-2-METHYLPENTANE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

3-Bromo-2-fluoro-2-methylpentane - SpectraBase. (URL: [Link])

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - Refubium - Freie Universität Berlin. (URL: [Link])

-

The infrared spectrum of 2-methylpentane - Doc Brown's Chemistry. (URL: [Link])

-

1,2-Difluoro-3-methylpentane | C6H12F2 | CID 18676198 - PubChem - NIH. (URL: [Link])

-

12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Perfluoro(2-methylpentane) - the NIST WebBook. (URL: [Link])

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 10. instanano.com [instanano.com]

- 11. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. modgraph.co.uk [modgraph.co.uk]

Unlocking the Reactivity of Unactivated Gem-Difluoroalkanes: A Technical Guide to the Reaction Pathways of 2,2-Difluoro-3-methylpentane

Executive Summary

Historically, the C(sp³)–F bond in unactivated aliphatic gem-difluoroalkanes has been considered chemically inert due to its exceptionally high bond dissociation energy (~110–120 kcal/mol) and the lack of adjacent stabilizing groups. For drug development professionals and synthetic chemists, molecules like 2,2-difluoro-3-methylpentane are often utilized as stable, lipophilic bioisosteres for ketones. However, recent breakthroughs in main-group Lewis acid catalysis have unlocked new reaction pathways, allowing for the selective activation and functionalization of these robust bonds. This whitepaper details the mechanistic causality and self-validating protocols for the primary reaction pathways of 2,2-difluoro-3-methylpentane.

Chemical Profile & Thermodynamic Hurdles

2,2-Difluoro-3-methylpentane (

Pathway 1: Lewis Acid-Mediated Defluorinative Elimination

Causality & Mechanism

Using Triethylaluminum (AlEt

Expert Insight:

Self-Validating Protocol: Synthesis of 2-Fluoro-3-methylpent-2-ene

-

Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-difluoro-3-methylpentane (1.0 equiv) in anhydrous hexane (0.1 M). Rationale: Hexane is a non-coordinating solvent that prevents competitive binding to the Lewis acid, ensuring maximum interaction with the C–F bond.

-

Reagent Addition: Cool the mixture to 0 °C. Dropwise, add AlEt

(1.5 equiv, 1.0 M in hexane). Rationale: The slight excess ensures complete conversion, while cryogenic control mitigates the highly exothermic initial coordination. -

Reaction & Monitoring (Validation Checkpoint): Warm the reaction to room temperature and stir for 12 hours. Monitor the reaction via

F NMR. Validation: The protocol is self-validating when the characteristic gem-difluoro multiplet (approx. -90 to -100 ppm) disappears, replaced by a downstream monofluoroalkene doublet of quartets, confirming successful C–F cleavage[4]. -

Quenching: Quench carefully with saturated aqueous NaHCO

at 0 °C. Rationale: This neutralizes the organoaluminum species without hydrolyzing the newly formed fluoroalkene. -

Extraction: Extract with diethyl ether, dry over MgSO

, and purify via silica gel chromatography to isolate the E/Z isomers.

Mechanistic pathway for AlEt3-mediated defluorinative elimination to monofluoroalkenes.

Pathway 2: Halogen Exchange (F/Cl) and Elimination

Causality & Mechanism

When Diethylaluminum chloride (AlEt

Self-Validating Protocol: Synthesis of 2-Chloro-3-methylpent-2-ene

-

Preparation: In an argon-purged glovebox, dissolve 2,2-difluoro-3-methylpentane (1.0 equiv) in anhydrous dichloromethane (DCM). Rationale: DCM provides superior solvation for the polar transition states involved in the halogen exchange compared to non-polar alkanes.

-

Activation: At -78 °C, add AlEt

Cl (2.2 equiv, 1.0 M in hexane). Rationale: The cryogenic temperature is strictly necessary to trap the transient F/Cl exchange intermediate and prevent premature, unselective elimination[2]. -

Thermal Ramping (Validation Checkpoint): Gradually warm the reaction to room temperature over 4 hours. Validation: Extract an aliquot and analyze via GC-MS. The intermediate chlorofluoroalkane mass should peak and then diminish, replaced by the target alkenyl chloride mass. This kinetic tracking validates the two-step exchange-elimination mechanism.

-

Workup: Quench with 1M HCl at 0 °C to break the aluminum complex, extract with DCM, and concentrate under reduced pressure.

Reaction workflow for the AlEt2Cl-mediated F/Cl exchange and subsequent elimination.

Pathway 3: Frustrated Lewis Pair (FLP) Activation and Structural Limitations

Causality & Mechanism

An alternative, metal-free approach utilizes [6]. Using FLPs like [Al(C

Expert Insight: While terminal gem-difluoromethyl groups (

Self-Validating Protocol: Synthesis of -Fluoroalkylphosphonium Salts

-

Complexation: Combine 2,2-difluoro-3-methylpentane with P(o-Tol)

(1.2 equiv) in anhydrous toluene. Rationale: The extreme steric bulk of P(o-Tol) -

Abstraction: Add[Al(C

F -

Validation Checkpoint: Monitor by

P NMR. The formation of the phosphonium species is confirmed by a shift to approx. +30 ppm. Crucial Observation: Attempting to add a base (e.g., KHMDS) will not yield a Wittig ylide due to the absence of a C2 proton, validating the structural limitation of internal gem-difluoroalkanes[7].

FLP-mediated activation highlighting the mechanistic divergence due to the lack of an alpha-proton.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on literature analogs for unactivated aliphatic gem-difluoroalkanes:

| Reaction Pathway | Catalyst / Reagent | Solvent | Temp (°C) | Primary Product | Expected Yield Range |

| Defluorinative Elimination | AlEt | Hexane | 0 to RT | 2-Fluoro-3-methylpent-2-ene | 60 - 85% |

| F/Cl Exchange & Elimination | AlEt | DCM | -78 to RT | 2-Chloro-3-methylpent-2-ene | 70 - 92% |

| FLP Monodefluorination | [Al(C | Toluene | 80 | 40 - 65% |

References

-

Wang, J., Ogawa, Y., Shibata, N. (2019). Selective synthesis of spirobiindanes, alkenyl chlorides, and monofluoroalkenes from unactivated gem-difluoroalkanes controlled by aluminum-based Lewis acids. Scientific Reports. URL:[Link]

-

Mandal, D., Gupta, R., Young, R. D. (2018). Selective Monodefluorination and Wittig Functionalization of gem-Difluoromethyl Groups to Generate Monofluoroalkenes. Journal of the American Chemical Society. URL:[Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective synthesis of spirobiindanes, alkenyl chlorides, and monofluoroalkenes from unactivated gem-difluoroalkanes controlled by aluminum-based Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Monodefluorination and Wittig Functionalization of gem-Difluoromethyl Groups to Generate Monofluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Fluorine Effect in Practice: Discovery and Characterization of 2,2-Difluoro-3-methylpentane

[1][2]

Executive Summary: The gem-Difluoro Motif

In modern medicinal chemistry, the strategic replacement of hydrogen or carbonyl groups with fluorine is a cornerstone of lead optimization. 2,2-Difluoro-3-methylpentane (CAS 74185-61-8) serves as a critical model system for understanding the physicochemical and conformational impacts of the gem-difluoromethylene (

This guide details the synthetic access ("discovery"), structural characterization, and property profiling of this compound. It is designed for medicinal chemists utilizing fluoroalkanes as bioisosteres for ketones or ethers to modulate lipophilicity (

Synthesis and Production: The "Discovery" Pathway

The "discovery" of simple fluoroalkanes is rarely serendipitous; it is a targeted synthetic effort to access specific chemical space.[2] The primary route to 2,2-difluoro-3-methylpentane is the deoxofluorination of its carbonyl precursor, 3-methyl-2-pentanone .[1][2]

Synthetic Protocol: Deoxofluorination

While early methods utilized sulfur tetrafluoride (

Experimental Workflow

-

Reagents:

-

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under an inert atmosphere (

or Ar). -

Addition: Cool the DAST solution in

to -

Reaction: Add 3-methyl-2-pentanone dropwise. The low temperature prevents the elimination side-reaction (formation of vinyl fluorides).[2]

-

Warming: Allow the mixture to warm to room temperature (RT) slowly over 12 hours. The conversion of the sterically hindered ketone (adjacent to a branched secondary carbon) requires thermal energy to overcome the activation barrier.

-

Quench & Workup: Pour the reaction mixture slowly into ice-cold saturated

. Caution: Vigorous evolution of -

Purification: Fractional distillation.[2] The product is a volatile liquid (estimated b.p.

).

-

Reaction Mechanism & Causality

The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen, forming an alkoxy-sulfur intermediate.[2] The subsequent step is an

Structural Characterization and Spectral Analysis

Validating the identity of 2,2-difluoro-3-methylpentane requires navigating the complex coupling patterns inherent to organofluorine NMR.[1][2]

Nuclear Magnetic Resonance (NMR)

The presence of the chiral center at C3 renders the two fluorine atoms at C2 diastereotopic (magnetically non-equivalent), resulting in complex ABX patterns.[2]

| Nucleus | Chemical Shift ( | Multiplicity & Coupling Constants ( | Interpretation |

| AB Quartet (or dddd) | The massive geminal coupling confirms two F atoms on the same carbon.[1][2] Distinct shifts confirm the influence of the adjacent chiral center.[2] | ||

| Triplet ( | Characteristic triplet of the quaternary C2 carbon.[1] | ||

| Triplet of Doublets ( | The terminal methyl group (C1) couples to the two fluorine atoms.[1] |

Mass Spectrometry (GC-MS)[1][2]

Physicochemical Properties & Drug Design Relevance

Why do drug developers synthesize this specific motif? It acts as a probe for bioisosterism .[2]

Lipophilicity and Bioisosterism

The

-

Polarity: Unlike the ketone precursor (3-methyl-2-pentanone), which is a hydrogen bond acceptor, 2,2-difluoro-3-methylpentane is lipophilic.[1][2] The fluorine atoms are tightly held and have low polarizability.[2]

-

LogP Impact: Replacing

with

Metabolic Stability (The "Fluorine Shield")

The metabolic oxidation of aliphatic chains typically occurs at the most substituted carbon (C3 in this case) or the

-

Inductive Deactivation: The strong electron-withdrawing nature of the

group at C2 pulls electron density from the C3-H bond.[1][2] This destabilizes the formation of the radical or carbocation intermediate required for Cytochrome P450 oxidation at C3.[2] -

Blockade: The

group itself is chemically inert to oxidative metabolism, effectively "blocking" the C2 position.[2]

Visualizing the Science

Synthesis and Metabolic Blockade Pathway

The following diagram illustrates the synthesis from the ketone and the subsequent metabolic protection mechanism.[2]

Caption: Synthesis of 2,2-difluoro-3-methylpentane and its resistance to oxidative metabolism.

Conformational Analysis: The Gauche Effect

In 1,2-difluoro systems, the gauche effect is dominant.[2] In gem-difluoro systems like this, the conformation is governed by the minimization of steric clash between the fluorine atoms and the branched C3-methyl group.[1][2]

Caption: Stereoelectronic interactions stabilizing the preferred rotamer of the C2-C3 bond.

References

-

Middleton, W. J. (1975).[2] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link[1]

-

Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1][2] The Journal of Organic Chemistry, 64(19), 7048–7054. Link[1]

-

O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

PubChem Compound Summary. "2,2-Difluoro-3-methylpentane (CID 74185-61-8)."[1][2] National Center for Biotechnology Information.[2] Link

safety and handling precautions for 2,2-Difluoro-3-methylpentane

An In-depth Technical Guide to the Safe Handling of 2,2-Difluoro-3-methylpentane

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides comprehensive safety and handling protocols for 2,2-Difluoro-3-methylpentane, a compound for which specific toxicological and physical hazard data is not extensively published. Drawing from established best practices for structurally similar fluorinated and non-fluorinated alkanes, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work safely. The core safety tenet for this compound is to treat it as a highly flammable, volatile liquid with significant health hazards, including potential for severe respiratory damage upon aspiration, skin and eye irritation, and central nervous system depression. Adherence to the protocols outlined herein is critical for mitigating risk and ensuring a safe laboratory environment.

Section 1: Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2,2-Difluoro-3-methylpentane, its hazard profile is extrapolated from its structural components: a C6 alkane backbone (similar to 2-methylpentane and 3-methylpentane) and a geminal difluoride group. This analysis suggests a multi-faceted risk profile that demands rigorous control measures.

Predicted Hazard Classification

The probable hazards are summarized below, based on analogous compounds.[1][2]

| Hazard Class | Category | GHS Statement | Primary Analogs |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour | 2-Methylpentane, 3-Methylpentane[1][2] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | 2-Methylpentane, 3-Methylpentane[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Methylpentane, Perfluoro(2-methylpentane)[1] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation | Perfluoro(2-methylpentane) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | 2-Methylpentane, Perfluoro(2-methylpentane)[1][2][3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | 2-Methylpentane, Perfluoro (2-methyl-3-pentanone)[2][4] |

In-Depth Hazard Analysis

-

Extreme Flammability: The low-molecular-weight alkane structure indicates a low flash point and high volatility.[2][5] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[6] All work must be conducted far from open flames, hot plates, and non-intrinsically safe electrical equipment.[2][7] Crucially, electrostatic charges can accumulate during transfer and act as an ignition source; proper grounding of all equipment is mandatory.[5][6][8]

-

Critical Aspiration Toxicity: This is the most severe acute health hazard. Due to its expected low viscosity, if the liquid is ingested and then vomited, it can be readily aspirated into the lungs, causing a severe chemical pneumonitis which can be fatal.[1] Vomiting must not be induced after accidental ingestion. [1][2]

-

Dermal, Ocular, and Respiratory Irritation: As with many organic solvents, prolonged or repeated skin contact will likely defat the skin, leading to irritation and dermatitis.[1] Direct contact with the eyes is expected to cause serious irritation. Inhalation of vapors can irritate the respiratory tract and, at high concentrations, depress the central nervous system, causing symptoms like headache, dizziness, and nausea.[1][6]

-

Thermal Decomposition: This is a critical consideration for researchers. While stable at ambient temperatures, fluorinated hydrocarbons subjected to high heat (e.g., in GC inlets, during high-temperature reactions, or in a fire) can decompose to form highly toxic and corrosive byproducts, including hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[9][10] HF is a severe contact and systemic poison.

Section 2: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to safety, grounded in the Hierarchy of Controls, is essential.

Hierarchy of Controls

Personal Protective Equipment is the final line of defense. The primary focus should always be on engineering and administrative controls to minimize exposure potential.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All handling of 2,2-Difluoro-3-methylpentane, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[3][7]

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against exposure. Selections must be based on the specific tasks being performed.[12][13]

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when there is a significant splash risk.[14][15] | Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[16] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[11] | Inspect gloves for tears or pinholes before each use. Change gloves immediately if contamination is suspected. For prolonged contact, consider heavier-duty gloves or double-gloving.[14] |

| Body Protection | Flame-retardant lab coat, long pants, and closed-toe, chemical-resistant shoes.[12] | Provides a barrier against incidental splashes. Do not wear shorts or sandals in the laboratory. |

| Respiratory Protection | Generally not required when using a certified fume hood. | If engineering controls fail or for large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary as part of a formal respiratory protection program.[15] |

Section 3: Safe Handling & Standard Operating Procedures (SOPs)

A systematic workflow minimizes the risk of accidents and exposure.

General Handling & Use Workflow

Caption: A systematic workflow for handling 2,2-Difluoro-3-methylpentane.

Protocol for General Laboratory Use

-

Preparation: Before starting, confirm the chemical fume hood is operational and certified. Don all required PPE as specified in Section 2.3.[16]

-

Aliquotting/Transfer:

-

Ensure the receiving container is properly labeled.

-

For transfers between metal containers or drums, ensure both are electrically bonded and grounded to prevent static discharge.[5][8]

-

Perform all transfers slowly to minimize splashing and vapor generation.[1]

-

Use only non-sparking tools if manual manipulation is required.[5][17]

-

-

Reaction Setup:

-

Post-Handling:

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Properly dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.[18]

-

Return the primary container to its designated storage location.

-

Storage Requirements

-

Location: Store in a dedicated, approved flammable liquids storage cabinet.[2][7] The storage area should be cool, dry, and well-ventilated.[16][17]

-

Conditions: Keep containers tightly closed to prevent the escape of flammable vapors.[1] Protect from direct sunlight and all sources of ignition.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[2][18]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][17]

-

Clean the spill area thoroughly.

-